molecular formula C11H22O4Si B1216649 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane CAS No. 3388-04-3

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

Cat. No.: B1216649
CAS No.: 3388-04-3
M. Wt: 246.37 g/mol
InChI Key: DQZNLOXENNXVAD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane plays a significant role in biochemical reactions due to its ability to form covalent bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its epoxy group, which can react with nucleophilic groups such as amines and thiols. This interaction can lead to the formation of stable covalent bonds, thereby modifying the activity and function of the biomolecules. For instance, it can act as a crosslinker in protein immobilization, enhancing the stability and activity of enzymes in various biochemical assays .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can penetrate cell membranes and interact with intracellular proteins, leading to changes in their activity and function. For example, it has been shown to affect the expression of genes involved in cell adhesion and proliferation, thereby influencing cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The epoxy group reacts with nucleophilic groups on proteins and enzymes, leading to the formation of stable covalent bonds. This can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of silanols and other degradation products. These degradation products can have different biochemical activities, potentially leading to long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can result in changes in cell morphology and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cell adhesion and proliferation, while at high doses, it can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity without adverse effects. Exceeding this range can result in toxicity and other adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter metabolite levels, potentially leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. This distribution pattern can affect its biochemical activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can localize to the cell membrane, cytoplasm, or nucleus, depending on the specific cellular context. This localization can influence its interactions with biomolecules and its overall biochemical activity .

Chemical Reactions Analysis

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane undergoes various chemical reactions, including:

Scientific Research Applications

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane has a wide range of scientific research applications:

Comparison with Similar Compounds

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane can be compared with other similar compounds, such as:

Properties

IUPAC Name

trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O4Si/c1-12-16(13-2,14-3)7-6-9-4-5-10-11(8-9)15-10/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZNLOXENNXVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1CCC2C(C1)O2)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

57086-39-2
Record name 7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]-, homopolymer
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DSSTOX Substance ID

DTXSID1043910
Record name beta-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
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Molecular Weight

246.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless liquid; [Sigma-Aldrich MSDS]
Record name 7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]-
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Record name (3,4-Epoxycyclohexyl)ethyltrimethoxysilane
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CAS No.

3388-04-3
Record name Epoxycyclohexylethyltrimethoxysilane
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Record name (3,4-Epoxycyclohexyl)ethyltrimethoxysilane
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Record name Silicone A-186
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Record name 7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]-
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Record name beta-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
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Record name 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane
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Record name 3,4-EPOXYCYCLOHEXYLETHYLTRIMETHOXYSILANE
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Synthesis routes and methods I

Procedure details

The coating composition according to claim 1 wherein about 57 weight percent tetraethyl orthosilicate, about 28 weight percent methyltrimethoxysilane and about 15 weight percent bis(2-hydroxyethyl)aminopropyltriethoxysilane were hydrolyzed with a mixture of water, alcohol and acetic acid and then aged.
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Synthesis routes and methods II

Procedure details

The apparatus of Example B was charged with 148.8 g (1.2 mol) of 1-vinyl-3,4-epoxycyclohexane, 1.3 g of a carboxylic acid promoter, and 0.15 ml 0f 10% chloroplatinic acid catalyst solution. The flask contents were heated to 89° C. and dropwise addition of 122.8 g (1.0 mol) of trimethoxysilane was begun. The reaction temperature was controlled at 90°-95° C. with an ice bath. Reaction was maintained at that temperature for half an hour after completion of addition, which took 18 minutes. Analysis by gas chromatography showed a yield of 90% of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane. This example demonstrates a standard preparation of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane using commercial chloroplatinic acid.
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Synthesis routes and methods III

Procedure details

The apparatus of Example B was charged with 148.8 g (1.2 mol) of 1-vinyl-3,4-epoxycyclohexane, 1.3 g of a carboxylic acid promoter, and 0.15 ml Of 10% chloroplatinic acid catalyst solution. The flask contents were heated to 89° C. and dropwise addition of 122.8 g (1.0 mol) of trimethoxysilane was begun. The reaction temperature was controlled at 90°-95° C. with an ice bath. Reaction was maintained at that temperature for half an hour after completion of addition, which took 18 minutes. Analysis by gas chromatography showed a yield of 90% of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane. This example demonstrates a standard preparation of 2-(3,4-epoxycyclohexylethyltrimethoxysilane using commercial chloroplatinic acid.
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148.8 g
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carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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